Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 2-[4-(1H-pyrazol-5-yl)phenyl]acetate |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)9-10-3-5-11(6-4-10)12-7-8-14-15-12/h3-8H,2,9H2,1H3,(H,14,15) |
InChI Key |
GZMYSUAAXRHVAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=NN2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 4 3 Pyrazolyl Phenyl Acetate and Its Precursors
Retrosynthetic Analysis of Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.in
Disconnection Strategies for the Pyrazole-Phenyl Linkage
The key challenge in synthesizing this compound lies in the formation of the bond between the pyrazole (B372694) and phenyl rings. Several disconnection strategies can be envisioned:
C-C Bond Disconnection: A primary disconnection can be made at the C-C bond connecting the pyrazole ring to the phenyl ring. This leads to a phenyl synthon and a pyrazole synthon. The phenyl synthon would ideally be a halide or a boronic acid derivative, suitable for cross-coupling reactions. The pyrazole synthon would require a complementary functional group, such as a boronic acid or a stannane, for a Suzuki or Stille coupling, respectively. Alternatively, a nucleophilic pyrazole anion could react with an electrophilic phenyl derivative.
C-N Bond Disconnection within the Pyrazole Ring: Another approach involves disconnecting one of the C-N bonds of the pyrazole ring itself. This strategy is inherent to many classical pyrazole syntheses, such as the Knorr synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine derivative. youtube.com In this case, the phenyl ring would already be attached to one of the precursors.
Approaches to the Phenylacetate (B1230308) Side Chain
The ethyl phenylacetate side chain can be introduced either before or after the formation of the pyrazole-phenyl linkage.
Pre-functionalization Strategy: This approach involves starting with a phenyl derivative that already contains the acetate (B1210297) or a precursor to the acetate side chain. For example, 4-aminophenylacetic acid or its ethyl ester could serve as a starting material. The amino group can then be transformed into a diazonium salt for subsequent reactions to form the pyrazole ring or participate in a cross-coupling reaction.
Post-functionalization Strategy: In this strategy, the pyrazole-phenyl core is constructed first, followed by the introduction of the acetate side chain. This could be achieved through various methods, such as a Heck reaction with an acrylic ester followed by reduction, or through a Sonogashira coupling with an alkyne followed by hydration and esterification. Another possibility is the conversion of a pre-existing functional group on the phenyl ring, such as a methyl group, into the desired acetate side chain through oxidation and subsequent esterification.
Classical Synthetic Routes to Pyrazole-Phenyl Constructs
Classical methods for pyrazole synthesis have been well-established for over a century and remain valuable tools for constructing these heterocyclic systems.
Knorr Pyrazole Synthesis Approaches
The Knorr pyrazole synthesis, first reported in 1883, is a condensation reaction between a β-ketoester and a hydrazine derivative. To apply this to the synthesis of this compound, one could start with a β-ketoester bearing the desired phenylacetate moiety.
For example, the reaction of ethyl 4-(4-acetylphenyl)acetate with hydrazine hydrate would, in principle, yield the target molecule. However, controlling the regioselectivity of the condensation can be a challenge, potentially leading to a mixture of pyrazole isomers.
| Reactant 1 | Reactant 2 | Product | Conditions |
| Ethyl 4-(4-acetylphenyl)acetate | Hydrazine hydrate | This compound and regioisomer | Acid or base catalysis, heating |
Cyclocondensation Reactions Utilizing Hydrazine Derivatives
A more general and often more regioselective approach involves the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine or its derivatives. A plausible route to this compound would involve the reaction of a 1,3-diketone precursor attached to the phenylacetate framework with hydrazine.
For instance, ethyl 2-(4-(3-oxobutanoyl)phenyl)acetate could be cyclized with hydrazine. This 1,3-diketone precursor can be synthesized from ethyl 2-(4-acetylphenyl)acetate through Claisen condensation with a suitable ester.
| Precursor | Reagent | Intermediate | Product |
| Ethyl 2-(4-acetylphenyl)acetate | Ethyl acetate, strong base | Ethyl 2-(4-(3-oxobutanoyl)phenyl)acetate | This compound |
Modern Catalytic Synthetic Strategies for this compound
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-N bonds with high efficiency and selectivity. These methods offer significant advantages over classical approaches for the synthesis of complex molecules like this compound.
A highly convergent and flexible strategy would involve a Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between an organoboron compound and an organic halide in the presence of a palladium catalyst.
For the synthesis of this compound, two primary Suzuki coupling approaches can be considered:
Route A: Coupling of a pyrazole boronic acid or ester with an aryl halide. Route B: Coupling of an aryl boronic acid or ester with a pyrazole halide.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Ethyl 2-(4-bromophenyl)acetate | Pd(PPh3)4, base | This compound |
| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | 3-Bromo-1H-pyrazole | Pd(dppf)Cl2, base | This compound |
This catalytic approach allows for the late-stage introduction of the pyrazole or phenylacetate moiety, providing a modular and efficient route to the target compound and its analogs. The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it a powerful tool for the synthesis of such substituted biaryl systems. Further optimization of catalysts and reaction conditions can lead to high yields and purity of the final product.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Esterification and Functionalization of the Phenylacetate Moiety
The ethyl ester group of the target molecule is typically introduced through an esterification reaction of the corresponding carboxylic acid, 2-[4-(3-pyrazolyl)phenyl]acetic acid.
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, this would involve reacting 2-[4-(3-pyrazolyl)phenyl]acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or a solid acid catalyst like H-β zeolite. acs.org
The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction. acs.org Microwave irradiation has also been shown to accelerate the esterification process. acs.org
Table 3: Catalysts and Conditions for the Esterification of Phenylacetic Acid
| Catalyst | Alcohol | Conditions | Yield | Reference |
|---|---|---|---|---|
| Amberlyst-15 | Glycerol | 110 °C, 6 hours | ~80% | researchgate.net |
| H-β Zeolite | p-Cresol | Microwave irradiation, 463 K, 60 min | High | acs.org |
The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired purity of the final product. Solid acid catalysts are often preferred as they are more environmentally friendly and can be easily separated from the reaction mixture. acs.orgroyalsocietypublishing.org
Alkylation Strategies for Phenylacetic Acid Derivatives
A key precursor for the synthesis of this compound is a suitably functionalized phenylacetic acid derivative that allows for the introduction or formation of the pyrazole ring at the 4-position. One common strategy involves the use of 4-acetylphenylacetic acid or its ethyl ester as a starting material. The acetyl group serves as a handle for the subsequent construction of the pyrazole ring.
The synthesis of the pyrazole ring typically proceeds via a Claisen-Schmidt condensation of the acetyl group with a suitable aldehyde, followed by cyclization with hydrazine. For instance, 4-acetylphenylacetic acid can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate can then be cyclized with hydrazine hydrate to yield (4-(1H-pyrazol-4-yl)phenyl)acetic acid. Subsequent esterification with ethanol under acidic conditions would afford the target molecule, this compound.
An alternative approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method would involve the reaction of a pyrazole boronic acid or ester with ethyl 4-bromophenylacetate. The reaction is typically catalyzed by a palladium complex in the presence of a base. This strategy offers a modular approach, allowing for the synthesis of a variety of substituted pyrazole derivatives by simply changing the pyrazole coupling partner. nih.govrsc.org
The following table summarizes a potential synthetic sequence starting from 4-acetylphenylacetic acid:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-acetylphenylacetic acid, DMF-DMA | Heat | 3-(dimethylamino)-1-(4-(carboxymethyl)phenyl)prop-2-en-1-one |
| 2 | 3-(dimethylamino)-1-(4-(carboxymethyl)phenyl)prop-2-en-1-one, Hydrazine hydrate | Acetic acid, Reflux | (4-(1H-pyrazol-4-yl)phenyl)acetic acid |
| 3 | (4-(1H-pyrazol-4-yl)phenyl)acetic acid, Ethanol | Sulfuric acid (catalytic), Reflux | This compound |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles can be applied to various stages of the synthesis, including solvent selection, catalyst choice, and the use of alternative energy sources.
Solvent Selection and Optimization
The choice of solvent plays a significant role in the environmental impact of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic. In the synthesis of pyrazole derivatives, a shift towards greener solvents is being actively explored. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrazoles from chalcones has been successfully carried out in aqueous media, often with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. Ethanol, another green solvent, is also a suitable medium for many steps in the synthesis of pyrazole derivatives. Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an even more environmentally friendly approach. durham.ac.uk
Catalyst Sustainability and Reusability
The use of sustainable and reusable catalysts is a cornerstone of green chemistry. In the context of pyrazole synthesis, heterogeneous catalysts are gaining prominence over their homogeneous counterparts due to their ease of separation from the reaction mixture and potential for recycling. For Suzuki-Miyaura coupling reactions to form the biaryl linkage, palladium catalysts supported on solid matrices like charcoal or polymers can be employed. These catalysts can be filtered off after the reaction and reused multiple times, reducing waste and cost. Similarly, solid acid catalysts can be used for esterification reactions, replacing corrosive mineral acids. durham.ac.uknih.gov
| Catalyst Type | Reaction | Advantages |
| Heterogeneous Palladium Catalyst (e.g., Pd/C) | Suzuki-Miyaura Coupling | Easy separation, Reusable, Reduced metal contamination in product |
| Solid Acid Catalyst (e.g., Amberlyst-15) | Esterification | Non-corrosive, Reusable, Simplified work-up |
| Phase-Transfer Catalyst (in aqueous media) | Pyrazole formation | Enables use of water as a solvent, Can be recycled |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields, often under solvent-free or reduced solvent conditions. nih.gov The synthesis of pyrazoles from chalcones or other suitable precursors can be significantly expedited using microwave irradiation. The rapid and uniform heating provided by microwaves can lead to shorter reaction times, reduced energy consumption, and often cleaner reaction profiles with fewer byproducts. nih.gov For instance, the cyclization of a chalcone precursor with hydrazine to form the pyrazole ring can be completed in minutes under microwave irradiation, compared to hours using conventional heating methods. nih.gov
The following table provides a comparison of conventional and microwave-assisted synthesis for a typical pyrazole formation step:
| Method | Reaction Time | Yield | Solvent |
| Conventional Heating | 3-4 hours | ~70% | Glacial Acetic Acid |
| Microwave Irradiation | 30 minutes | >80% | Glacial Acetic Acid (reduced volume) or solvent-free |
Chemical Reactivity and Derivatization Strategies for Ethyl 2 4 3 Pyrazolyl Phenyl Acetate
Transformations at the Pyrazole (B372694) Ring System
The pyrazole ring in Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate is an electron-rich aromatic system, making it susceptible to various chemical modifications. Key transformations include electrophilic aromatic substitution, nucleophilic reactions, and modifications of the pyrazole nitrogen atoms.
Electrophilic Aromatic Substitution on Pyrazole
Electrophilic aromatic substitution on the pyrazole ring of 3-arylpyrazoles typically occurs at the C4 position, which is the most electron-rich and sterically accessible position. rrbdavc.orgscribd.com The reactivity of the pyrazole ring towards electrophiles is influenced by the nature of the substituents on both the pyrazole and the phenyl rings.
Common electrophilic substitution reactions applicable to the pyrazole moiety include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position. scribd.com
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms at the C4 position.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group at the C4 position. scribd.com
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl and alkyl groups, respectively, at the C4 position.
The conditions for these reactions must be carefully controlled, as strongly acidic media can lead to protonation of the pyrazole ring, which deactivates it towards electrophilic attack and can promote substitution on the phenyl ring instead. cdnsciencepub.com
Table 1: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagent | Position of Substitution | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | Ethyl 2-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]acetate |
| Bromination | NBS | C4 | Ethyl 2-[4-(4-bromo-1H-pyrazol-3-yl)phenyl]acetate |
| Acylation | RCOCl/AlCl₃ | C4 | Ethyl 2-[4-(4-acyl-1H-pyrazol-3-yl)phenyl]acetate |
Nucleophilic Additions and Substitutions
The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. chim.it However, the introduction of strong electron-withdrawing groups onto the pyrazole ring can activate it towards nucleophilic substitution. For instance, a nitro group at the C4 position can facilitate the displacement of a leaving group at an adjacent position.
Nucleophilic substitution reactions on the pyrazole ring of this specific compound are less common and typically require harsh conditions or the presence of activating groups. chim.it
Modifications of Pyrazole Nitrogen Atoms
The nitrogen atoms of the pyrazole ring are key sites for derivatization, allowing for the introduction of a wide variety of substituents.
N-Alkylation: The N-H proton of the pyrazole ring is acidic and can be removed by a base to form a pyrazolate anion. This anion is a potent nucleophile and readily reacts with alkyl halides or other alkylating agents to yield N-alkylated pyrazoles. mdpi.comresearchgate.netgoogle.com The reaction can produce a mixture of N1 and N2 isomers, with the regioselectivity often influenced by the steric bulk of the substituent at the C3 and C5 positions and the nature of the alkylating agent and reaction conditions. researchgate.net For 3-substituted pyrazoles, alkylation often favors the N1 position. researchgate.net
N-Arylation: Similar to N-alkylation, N-arylation can be achieved by reacting the pyrazolate anion with activated aryl halides or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Copper-catalyzed N-arylation has also been reported as an effective method.
Table 2: Modification of Pyrazole Nitrogen Atoms
| Reaction | Reagent | Position of Substitution | Product |
|---|---|---|---|
| N-Alkylation | R-X, Base | N1/N2 | Ethyl 2-[4-(1-alkyl-1H-pyrazol-3-yl)phenyl]acetate and Ethyl 2-[4-(2-alkyl-2H-pyrazol-3-yl)phenyl]acetate |
| N-Arylation | Ar-X, Catalyst | N1/N2 | Ethyl 2-[4-(1-aryl-1H-pyrazol-3-yl)phenyl]acetate and Ethyl 2-[4-(2-aryl-2H-pyrazol-3-yl)phenyl]acetate |
Reactivity of the Phenyl Ring System
The phenyl ring in this compound is also amenable to various functionalization reactions, primarily through electrophilic aromatic substitution and directed ortho-metalation strategies.
Aromatic Functionalization Reactions
The pyrazolyl group is generally considered a deactivating group for electrophilic aromatic substitution on the attached phenyl ring. However, it is an ortho, para-director. uomustansiriyah.edu.iq The ethyl acetate (B1210297) group is a deactivating, meta-director. libretexts.org Therefore, the position of electrophilic attack on the phenyl ring will be influenced by the interplay of these two substituents.
Given the para-substitution pattern of the starting material, electrophilic attack is most likely to occur at the positions ortho to the pyrazolyl group (C3' and C5') or ortho to the ethyl acetate group (C2' and C6'). The precise outcome will depend on the specific electrophile and reaction conditions. For instance, under strongly acidic conditions that protonate the pyrazole ring, the deactivating effect of the pyrazolyl group is enhanced, potentially favoring substitution directed by the ethyl acetate group. cdnsciencepub.com
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgharvard.edu In the context of N-arylpyrazoles, the pyrazole ring can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position of the phenyl ring by a strong base, typically an organolithium reagent. baranlab.org The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.
For this compound, if the pyrazole nitrogen is substituted with a suitable group (e.g., after N-alkylation or N-arylation), this strategy could be employed to functionalize the phenyl ring at the positions ortho to the pyrazole substituent. The presence of the ethyl acetate group, which is also a potential coordinating site for the lithium reagent, could influence the regioselectivity of the metalation. Careful selection of the base, solvent, and temperature is crucial to control the outcome of this reaction.
Table 3: Potential Directed Ortho-Metalation of an N-Substituted Derivative
| Step | Reagent | Intermediate/Product |
|---|---|---|
| 1. N-Alkylation | R-X, Base | Ethyl 2-[4-(1-alkyl-1H-pyrazol-3-yl)phenyl]acetate |
| 2. Ortho-Lithiation | n-BuLi, THF, -78 °C | Lithiated intermediate at C3' or C5' of the phenyl ring |
| 3. Electrophilic Quench | E⁺ | Ethyl 2-[4-(1-alkyl-1H-pyrazol-3-yl)-3'-E-phenyl]acetate or Ethyl 2-[4-(1-alkyl-1H-pyrazol-3-yl)-5'-E-phenyl]acetate |
Chemical Modifications of the Ethyl Acetate Ester Group
The ethyl acetate ester group in this compound is a versatile functional group that can undergo a variety of chemical transformations. These modifications allow for the synthesis of a wide range of derivatives with potentially altered physicochemical properties and biological activities. The primary reactions involving this ester group include hydrolysis, transesterification, reduction, and amidation.
Hydrolysis to the Carboxylic Acid
The hydrolysis of the ethyl ester of this compound to its corresponding carboxylic acid, 2-[4-(3-pyrazolyl)phenyl]acetic acid, is a fundamental transformation. This reaction can be effectively carried out under both acidic and basic conditions askfilo.comchemguide.co.uk.
Under acidic conditions, the ester is typically heated under reflux with a dilute mineral acid such as hydrochloric acid or sulfuric acid in the presence of excess water. This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol askfilo.comchemguide.co.uk.
Basic hydrolysis, also known as saponification, is generally the preferred method as the reaction is irreversible and the products are easier to separate. This process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields the corresponding carboxylate salt, which can then be acidified in a separate step to liberate the free carboxylic acid chemguide.co.ukyoutube.com.
| Reaction | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H2SO4, heat | 2-[4-(3-pyrazolyl)phenyl]acetic acid |
| Base-Mediated Hydrolysis (Saponification) | 1. NaOH(aq) or KOH(aq), heat 2. H3O+ | 2-[4-(3-pyrazolyl)phenyl]acetic acid |
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. To favor the formation of the new ester, the alcohol reactant is usually used in large excess.
For this compound, transesterification allows for the synthesis of a variety of other esters, such as methyl, propyl, or benzyl (B1604629) esters, by reacting it with the corresponding alcohol (methanol, propanol, or benzyl alcohol) in the presence of a suitable catalyst. Various catalysts can be employed, including mineral acids, metal alkoxides, and enzymes organic-chemistry.org.
| Reactant Alcohol | Catalyst | Product |
| Methanol | Acid (e.g., H2SO4) or Base (e.g., NaOCH3) | Mthis compound |
| Propanol | Acid (e.g., H2SO4) or Base (e.g., NaOPr) | Propyl 2-[4-(3-pyrazolyl)phenyl]acetate |
| Benzyl alcohol | Acid (e.g., H2SO4) or Base (e.g., NaOBn) | Benzyl 2-[4-(3-pyrazolyl)phenyl]acetate |
Reduction to Alcohols
The ethyl acetate ester group can be reduced to a primary alcohol, yielding 2-(4-(1H-pyrazol-3-yl)phenyl)ethan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup idc-online.comchemistrysteps.comucalgary.ca. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can be used under specific conditions with activating agents chemistrysteps.com.
The reduction of esters with LiAlH₄ proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride ions to the carbonyl carbon ucalgary.ca. This method is highly efficient for converting esters to their corresponding primary alcohols researchgate.net.
| Reducing Agent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(4-(1H-pyrazol-3-yl)phenyl)ethan-1-ol |
Amidation and Other Carboxylic Acid Derivative Formations
The ethyl acetate group can be converted into an amide by reaction with ammonia or a primary or secondary amine. This direct amidation of esters can be challenging and may require catalysts or harsh reaction conditions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then activated and reacted with an amine to form the amide.
However, direct amidation methods have been developed using catalysts such as nickel-based nanocatalysts nih.gov. Another approach involves solvent-free mechanochemical methods, such as ball milling, which have been shown to be effective for a broad range of esters and amines chemrxiv.org. These methods allow for the synthesis of a diverse library of amides derived from this compound.
| Amine Reactant | Reaction Conditions | Product |
| Ammonia (NH₃) | Catalyst (e.g., Ni-based) or Mechanochemical | 2-[4-(3-pyrazolyl)phenyl]acetamide |
| Primary Amine (R-NH₂) | Catalyst (e.g., Ni-based) or Mechanochemical | N-alkyl-2-[4-(3-pyrazolyl)phenyl]acetamide |
| Secondary Amine (R₂NH) | Catalyst (e.g., Ni-based) or Mechanochemical | N,N-dialkyl-2-[4-(3-pyrazolyl)phenyl]acetamide |
Development of Analogs and Structural Variations of this compound
The development of analogs and structural variations of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the properties of the lead compound. Modifications can be made to the pyrazole ring, the phenyl ring, and the ethyl acetate side chain.
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative mdpi.comnih.gov. By varying the substituents on these starting materials, a wide array of analogs can be generated. For instance, substituted phenylhydrazines can be used to introduce substituents on the pyrazole nitrogen, while modifications to the dicarbonyl precursor can introduce substituents at other positions of the pyrazole ring asianpubs.org.
Substituent Effects on Reactivity
On the pyrazole ring, electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) groups generally increase the electron density of the ring system. This can enhance the basicity of the pyridine-like nitrogen atom and increase the nucleophilicity of the ring, making it more susceptible to electrophilic substitution, typically at the C4 position mdpi.comnih.gov. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the pyrazole ring, reducing its basicity and nucleophilicity nih.gov.
Substituents on the phenyl ring also play a crucial role in modulating the electronic properties of the entire molecule. An EDG on the phenyl ring will increase the electron density of the phenyl ring and, to some extent, the pyrazole ring through resonance and inductive effects. This can affect the reactivity of the ester group and the pyrazole ring. An EWG on the phenyl ring will have the opposite effect, withdrawing electron density and potentially influencing the acidity of the pyrazole N-H and the reactivity of the side chain. The position of the substituent on the phenyl ring (ortho, meta, or para) will also determine the extent of its electronic influence nih.gov.
| Substituent Type | Position | Effect on Reactivity |
| Electron-Donating Group (EDG) | Pyrazole Ring | Increases basicity and nucleophilicity of the pyrazole ring. |
| Electron-Withdrawing Group (EWG) | Pyrazole Ring | Decreases basicity and nucleophilicity of the pyrazole ring. |
| Electron-Donating Group (EDG) | Phenyl Ring | Increases electron density of the overall molecule, potentially affecting reactivity at multiple sites. |
| Electron-Withdrawing Group (EWG) | Phenyl Ring | Decreases electron density, potentially increasing the acidity of the pyrazole N-H. |
Regioselectivity in Derivatization
The derivatization of this compound presents significant questions of regioselectivity, primarily concerning the pyrazole ring. The pyrazole moiety contains two distinct nitrogen atoms and a reactive carbon position, making it susceptible to substitution at multiple sites. The outcome of derivatization reactions is governed by a combination of electronic effects, steric hindrance, and reaction conditions.
The primary sites for derivatization on the pyrazole ring are the N1 and N2 nitrogen atoms and the C4 carbon. The large phenylacetate (B1230308) substituent at the C3 position of the pyrazole ring plays a crucial role in directing incoming reagents. Generally, derivatization can be categorized into two main types: reactions on the ring nitrogen atoms (such as N-alkylation) and electrophilic substitution on the ring carbon atoms.
N-Alkylation and N-Arylation
The alkylation or arylation of the pyrazole ring in this compound can result in two possible regioisomers: the N1-substituted and the N2-substituted products. The selectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and any catalysts employed. The steric bulk of the 4-(ethyl acetate)phenyl group at the C3 position generally hinders attack at the adjacent N1 position, often leading to the N2 isomer as the major product. nih.gov However, specific conditions can be utilized to overcome this steric effect and favor the formation of the N1 isomer. researchgate.net
For instance, magnesium-catalyzed alkylations of 3-substituted pyrazoles have been shown to provide N2-alkylated products with high regioselectivity. thieme-connect.com Conversely, conditions such as using potassium carbonate in DMSO have been reported to achieve regioselective N1-alkylation. researchgate.net The choice of reagents and reaction parameters is therefore critical in directing the substitution to the desired nitrogen atom. semanticscholar.orgacs.org
| Reaction Conditions | Major Regioisomer | Governing Factor | Reference |
|---|---|---|---|
| Standard Alkylation (e.g., Alkyl halide, Base) | Mixture of N1 and N2, often N2 favored | Steric Hindrance | nih.gov |
| MgBr₂ Catalyst, i-Pr₂NEt, THF | N2-substituted | Catalyst Control | thieme-connect.com |
| K₂CO₃, DMSO | N1-substituted | Reaction Condition Control | researchgate.net |
| Catalyst-free Michael Reaction | N1-substituted | Reaction Mechanism | semanticscholar.orgacs.org |
Electrophilic Aromatic Substitution
The pyrazole ring is also susceptible to electrophilic aromatic substitution (SEAr). In pyrazole systems, the C4 position is the most electron-rich and sterically accessible carbon, making it the predominant site for electrophilic attack. imperial.ac.uk Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur selectively at this position. scribd.com The reactivity of the pyrazole ring towards electrophiles is generally greater than that of benzene (B151609). imperial.ac.uk The pyridine-like nitrogen atom directs incoming electrophiles to the C4 position. reddit.com Given the substitution pattern of this compound, the C5 position is sterically hindered by the adjacent C3-phenylacetate group, further solidifying the C4 position as the exclusive site for electrophilic substitution.
| Reaction Type | Reagents | Electrophile | Position of Substitution | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | scribd.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | scribd.com |
| Halogenation | Br₂, Cl₂, or I₂ | X⁺ | C4 | imperial.ac.uk |
| Vilsmeier-Haack Formylation | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | C4 | scribd.com |
Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 4 3 Pyrazolyl Phenyl Acetate and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the precise arrangement of atoms and their chemical environments.
High-resolution ¹H NMR spectroscopy provides detailed information on the number, environment, and connectivity of protons in a molecule. For Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate, the spectrum is expected to show distinct signals for each unique proton environment.
The ethyl ester group typically presents as a quartet for the methylene (B1212753) protons (-O-CH₂) adjacent to a methyl group, and a triplet for the terminal methyl protons (-CH₃). The methylene bridge (-CH₂-Ph) connecting the phenyl ring to the acetate (B1210297) group would appear as a sharp singlet. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, a characteristic pattern for this substitution. The three protons on the pyrazole (B372694) ring will have their own characteristic shifts, influenced by the electronic environment of the five-membered heterocyclic ring. Broadening of the N-H proton signal on the pyrazole is common due to intermolecular hydrogen bonding and exchange processes. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds like ethyl phenylacetate (B1230308) and various phenyl-substituted pyrazoles. nih.govchemicalbook.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl (-CH₃) | ~1.25 | Triplet |
| Ethyl (-O-CH₂) | ~4.15 | Quartet |
| Acetate (-CH₂-) | ~3.70 | Singlet |
| Phenyl (H ortho to pyrazole) | ~7.70 | Doublet |
| Phenyl (H ortho to acetate) | ~7.40 | Doublet |
| Pyrazole (H-4) | ~6.40 | Triplet/Doublet |
| Pyrazole (H-5) | ~7.60 | Doublet |
| Pyrazole (N-H) | >10.0 | Broad Singlet |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (e.g., carbonyl, aromatic, aliphatic).
For this compound, the carbonyl carbon (C=O) of the ester is expected to appear significantly downfield, typically in the 170-175 ppm range. The carbons of the ethyl group and the acetate methylene bridge will be found in the upfield aliphatic region. The carbons of the phenyl and pyrazole rings will resonate in the aromatic region (approximately 110-150 ppm). The specific chemical shifts of the pyrazole carbons are diagnostic and help confirm the attachment to the phenyl ring. nih.govchemicalbook.comresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds like ethyl phenylacetate and various pyrazole derivatives. chemicalbook.comresearchgate.nethmdb.ca
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~171.0 |
| Ethyl (-O-CH₂) | ~61.0 |
| Ethyl (-CH₃) | ~14.0 |
| Acetate (-CH₂-) | ~41.0 |
| Phenyl (C attached to CH₂) | ~135.0 |
| Phenyl (C attached to pyrazole) | ~138.0 |
| Phenyl (CH) | ~128.0 - 130.0 |
| Pyrazole (C-3) | ~145.0 |
| Pyrazole (C-4) | ~105.0 |
| Pyrazole (C-5) | ~129.0 |
While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the ethyl -CH₂- and -CH₃ signals would confirm their adjacency. It would also show correlations between adjacent protons on the phenyl and pyrazole rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate protons with their directly attached carbons. This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.
From the acetate methylene protons to the carbonyl carbon and the adjacent phenyl carbon.
From the pyrazole H-4 and H-5 protons to the phenyl carbon at the point of attachment (C-4 of the phenyl ring).
From the phenyl protons to the pyrazole carbons, confirming the link between the two rings. nih.gov
Mass Spectrometry (MS) Applications in Structure Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. nih.govmdpi.com For this compound (C₁₃H₁₄N₂O₂), the calculated exact mass is 230.1055. An HRMS measurement yielding a value extremely close to this (e.g., 230.1053) would provide strong evidence for the proposed molecular formula, ruling out other potential formulas with the same nominal mass. researchgate.net
In MS, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides a molecular fingerprint and helps confirm the structure. whitman.edu For this compound, key fragmentation pathways under electron impact (EI) ionization would be expected:
Loss of the ethoxy group: Cleavage of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion peak at [M-45]⁺.
Loss of the ethyl group: Loss of •CH₂CH₃ would result in a peak at [M-29]⁺.
McLafferty Rearrangement: A characteristic rearrangement for esters, potentially leading to the loss of ethylene (B1197577) (C₂H₄) and the formation of a radical cation at [M-28]⁺•.
Cleavage of the pyrazole ring: Heterocyclic rings like pyrazole often fragment through the loss of small, stable molecules. A common fragmentation is the loss of hydrogen cyanide (HCN), which would produce a peak at [M-27]⁺. researchgate.net
Benzylic cleavage: The bond between the phenyl ring and the acetate methylene group is a likely point of cleavage, leading to the formation of a stable pyrazolyl-phenylmethyl cation. The formation of a tropylium (B1234903) ion (m/z 91) is a common fragmentation pathway for compounds containing a benzyl (B1604629) group. youtube.com
By carefully analyzing the data from this combination of advanced spectroscopic techniques, the precise chemical structure of this compound can be unequivocally confirmed.
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrazole derivatives allows for the prediction of its likely crystal structure parameters. lookchem.comimedpub.comniscpr.res.inrsc.org Single-crystal X-ray diffraction studies on analogous compounds, such as those containing pyrazole and phenyl rings, have revealed common crystallographic systems and space groups. rsc.orgnih.goviucr.org It is anticipated that this compound would crystallize in a monoclinic or orthorhombic system, which are common for such organic molecules.
The expected unit cell would contain multiple molecules, related by symmetry operations defined by the space group. The precise dimensions of the unit cell (a, b, c, α, β, γ) would be determined from the diffraction pattern. Key structural features, such as the planarity of the pyrazole and phenyl rings and the orientation of the ethyl acetate group, would be definitively established. bohrium.comnih.gov
Table 1: Predicted Crystallographic Data for this compound Based on Analogous Structures
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
Note: These values are hypothetical and based on typical data for similar pyrazole derivatives.
The solid-state packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. lookchem.comimedpub.com The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This facilitates the formation of strong N-H···N hydrogen bonds, which are a recurring motif in the crystal structures of pyrazole-containing compounds. cardiff.ac.ukmdpi.com These interactions can lead to the formation of supramolecular structures such as dimers, chains, or more complex networks. lookchem.comresearchgate.net
In addition to the primary N-H···N interactions, weaker C-H···O and C-H···π interactions are also expected to play a crucial role in stabilizing the crystal packing. lookchem.comimedpub.com The carbonyl oxygen of the ethyl acetate group is a potential hydrogen bond acceptor, leading to C-H···O interactions with aromatic or aliphatic C-H groups of neighboring molecules. The aromatic phenyl and pyrazole rings can participate in C-H···π and π···π stacking interactions, further directing the three-dimensional assembly. niscpr.res.incardiff.ac.uk Hirshfeld surface analysis is a powerful tool used to visualize and quantify these varied intermolecular contacts. lookchem.comimedpub.com
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor |
| Strong Hydrogen Bond | N-H (pyrazole) | N (pyrazole) |
| Weak Hydrogen Bond | C-H (phenyl, ethyl) | O=C (ester) |
| Weak Hydrogen Bond | C-H (phenyl, pyrazole) | π-system (phenyl, pyrazole) |
| π-π Stacking | Phenyl ring | Phenyl ring / Pyrazole ring |
The solid-state conformation of this compound, as revealed by X-ray crystallography, would provide critical information about the molecule's preferred shape. A key conformational feature is the dihedral angle between the pyrazole and phenyl rings. In many analogous structures, these rings are not coplanar, exhibiting a significant twist relative to each other. iucr.orgbohrium.com This torsion angle is a result of the balance between steric hindrance and the drive for π-conjugation.
The conformation of the flexible ethyl acetate side chain is also of great interest. The torsion angles around the C-C and C-O single bonds determine the spatial orientation of the ester group relative to the phenyl ring. bohrium.com In the crystalline state, this conformation is often influenced by the packing forces and intermolecular interactions within the crystal lattice. imedpub.com Computational studies on related pyrazole derivatives have shown that different conformations can be stable, with the solid-state structure representing one of the low-energy minima. bohrium.com
Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are indispensable for confirming the presence of key functional groups within a molecule.
The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its constituent functional groups. rdd.edu.iqtandfonline.comderpharmachemica.com The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C=O stretching of the ester group is a strong and sharp absorption, expected around 1730-1750 cm⁻¹. nih.gov
Aromatic C-H stretching vibrations from the phenyl ring will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester will likely produce a strong band in the 1150-1250 cm⁻¹ range. chemicalbook.comnist.gov
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3300 | Medium, Broad | N-H Stretch (Pyrazole) |
| ~3050 | Medium | Aromatic C-H Stretch |
| 2850-2980 | Medium | Aliphatic C-H Stretch |
| 1730-1750 | Strong, Sharp | C=O Stretch (Ester) |
| 1450-1600 | Medium-Strong | C=C and C=N Stretch (Aromatic Rings) |
| 1150-1250 | Strong | C-O Stretch (Ester) |
| 690-900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often give rise to strong Raman signals.
For this compound, the symmetric stretching vibrations of the aromatic rings (phenyl and pyrazole) are expected to be prominent in the Raman spectrum, typically in the 1580-1620 cm⁻¹ region. derpharmachemica.com The C=C and C=N ring breathing modes will also be Raman active. While the C=O stretch is also visible in Raman, it is generally less intense than in the IR spectrum. The N=N stretching vibration of the pyrazole ring, if observable, would also be a characteristic band. derpharmachemica.com
Table 4: Predicted Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3050 | Strong | Aromatic C-H Stretch |
| 1580-1620 | Strong | Symmetric Aromatic Ring Stretch |
| ~1430 | Medium | Aromatic Ring Breathing |
| ~1000 | Strong | Phenyl Ring Breathing |
| Lower Frequencies | Variable | Skeletal Deformations |
No Publicly Available Research Found for Computational and Theoretical Investigations of this compound
Despite a comprehensive search of available scientific literature and databases, no specific computational and theoretical studies detailing the properties of this compound were found. Therefore, the generation of an article based on the provided outline is not possible at this time.
The requested article structure required in-depth analysis and data from highly specific areas of computational chemistry, including:
Quantum Chemical Calculations: Density Functional Theory (DFT) studies, Ab Initio methods, and HOMO-LUMO energy gap analysis.
Molecular Modeling and Dynamics Simulations: Conformational analysis, energy landscapes, and the prediction of spectroscopic parameters.
Consequently, the creation of a scientifically accurate and informative article that strictly adheres to the requested outline and its subsections cannot be fulfilled. The generation of data tables and detailed research findings is contingent on the existence of primary research, which is not available for this specific compound.
Computational and Theoretical Investigations of Ethyl 2 4 3 Pyrazolyl Phenyl Acetate
Structure-Property Relationship Modeling
Structure-property relationship modeling aims to correlate the chemical structure of a molecule with its physicochemical properties or biological activity. For a compound like Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate, these models can be instrumental in predicting its behavior and guiding the design of new derivatives with enhanced characteristics.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govshd-pub.org.rs For this compound, a QSAR study would typically involve the following methodological steps:
Dataset Compilation: A dataset of pyrazole (B372694) derivatives with structurally similar features to this compound and their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) would be gathered. tandfonline.com The activities are often converted to a logarithmic scale (e.g., pIC50) for a more linear relationship. tandfonline.com
Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure and are categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, and descriptors based on the 2D representation of the molecule. nih.gov Adjacency distance matrix descriptors have been shown to be influential in some pyrazole derivative studies. nih.govacs.org
3D Descriptors: Geometrical properties, surface area, and volume.
Model Development and Statistical Analysis: A statistical method is employed to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include:
Multiple Linear Regression (MLR): This method generates a simple linear equation. nih.govacs.org
Partial Least Squares (PLS): A more advanced regression technique suitable for datasets with a large number of correlated descriptors. nih.govacs.org
Model Validation: The predictive power of the generated QSAR model must be rigorously validated. This is crucial to ensure the model is not a result of chance correlation. Validation techniques include:
Internal Validation: Often performed using a leave-one-out (LOO) cross-validation approach. nih.gov
External Validation: The model's ability to predict the activity of a set of compounds (the test set) that was not used in the model's development is assessed. tandfonline.com
A hypothetical QSAR study on a series of analogs of this compound might identify key descriptors that influence a specific biological activity. For instance, the model could reveal that increased hydrophobicity on the phenyl ring or the presence of a hydrogen bond donor on the pyrazole ring enhances the activity.
Table 1: Representative Molecular Descriptors in QSAR Studies of Pyrazole Derivatives
| Descriptor Category | Examples of Descriptors | Potential Relevance to this compound |
| Topological | Molecular Volume, Number of Multiple Bonds | Overall size and electronic distribution of the molecule. shd-pub.org.rs |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with a biological target. |
| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Steric/3D | Molecular Surface Area, Shape Indices | Defines the spatial requirements for binding to a target site. |
Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. hilarispublisher.com A pharmacophore model for this compound would highlight the key features responsible for its interaction with a biological target.
The generation of a pharmacophore model can be approached in two primary ways:
Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their activity. nih.gov
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or homology modeling), a pharmacophore model can be derived from the interactions between the ligand and the active site. nih.govacs.org
For this compound, a pharmacophore model would likely consist of a combination of the following features:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the ethyl acetate (B1210297) group.
Hydrogen Bond Donors (HBD): The N-H group of the pyrazole ring. nih.govnih.gov
Aromatic Rings (AR): The phenyl and pyrazole rings, which can engage in π-π stacking interactions.
Hydrophobic (HY) Features: The ethyl group and the aromatic rings. nih.govnih.gov
Table 2: Hypothetical Pharmacophore Features for this compound and Their Potential Interactions
| Pharmacophore Feature | Corresponding Moiety in the Compound | Potential Biological Interaction |
| Hydrogen Bond Donor | Pyrazole N-H | Interaction with a hydrogen bond acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in a protein active site. nih.govacs.org |
| Hydrogen Bond Acceptor | Pyrazole N, Ester C=O | Interaction with a hydrogen bond donor residue (e.g., Arg, Lys, or a backbone N-H) in a protein active site. nih.govacs.org |
| Aromatic Ring | Phenyl Ring, Pyrazole Ring | π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |
| Hydrophobic Center | Ethyl Group | van der Waals interactions within a hydrophobic pocket of the target protein. |
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)
The biological activity and solid-state properties of this compound are governed by its intermolecular interactions. Computational methods are invaluable for studying these non-covalent forces in detail.
Hydrogen Bonding: The pyrazole ring is a key participant in hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the sp2 hybridized nitrogen atom can act as a hydrogen bond acceptor. lookchem.comresearchgate.net In the solid state, pyrazole derivatives often form dimers or extended chains through N-H···N hydrogen bonds. researchgate.netresearchgate.net When binding to a biological target, the pyrazole moiety can form crucial hydrogen bonds with amino acid residues in the active site, which is a common feature for pyrazole-based kinase inhibitors. nih.govnih.gov The ester group of this compound also provides an additional hydrogen bond acceptor site.
π-π Stacking: The phenyl and pyrazole rings are aromatic and can participate in π-π stacking interactions. These interactions are important for the stabilization of protein-ligand complexes and can influence the packing of molecules in the crystal lattice. researchgate.netresearchgate.net In some cases, π-π stacking involves the electron-rich pyrazole ring and an electron-poor aromatic system. researchgate.net The relative orientation of the stacked rings (e.g., face-to-face or offset) can be determined through computational analysis.
Computational methods employed to study these interactions include:
Density Functional Theory (DFT): Used for geometry optimization and calculating interaction energies. nih.gov
Atoms in Molecules (AIM) Theory: Can be used to characterize the nature of chemical bonds, including hydrogen bonds. mdpi.com
Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. lookchem.com
Molecular Docking and Molecular Dynamics (MD) Simulations: These methods simulate the interaction of the molecule with a biological target, providing insights into the specific hydrogen bonds and π-π stacking interactions that stabilize the complex. acs.orgresearchgate.net
Table 3: Potential Intermolecular Interactions of this compound and Methods for Their Investigation
| Type of Interaction | Molecular Features Involved | Significance | Computational Investigation Methods |
| Hydrogen Bonding | Pyrazole N-H (donor), Pyrazole N (acceptor), Ester C=O (acceptor) | Crucial for protein-ligand binding and crystal packing. lookchem.comnih.gov | Molecular Docking, Molecular Dynamics, DFT, AIM, Hirshfeld Surface Analysis. |
| π-π Stacking | Phenyl Ring, Pyrazole Ring | Stabilization of protein-ligand complexes and crystal structures. researchgate.netnih.gov | Molecular Docking, Molecular Dynamics, DFT, Hirshfeld Surface Analysis. |
| van der Waals Forces | Entire Molecule, especially the ethyl group and aromatic rings | Contribute to overall binding affinity and molecular packing. | Molecular Docking, Molecular Dynamics, DFT with dispersion correction. |
Applications of Ethyl 2 4 3 Pyrazolyl Phenyl Acetate in Non Medicinal Fields
Material Science Applications
The field of material science is continually in search of novel organic molecules with tunable electronic and physical properties. Pyrazole (B372694) derivatives have emerged as a promising class of compounds in this area. nih.goviaea.orgresearchgate.net
Optoelectronic Properties and Luminescence
Pyrazole-containing compounds have demonstrated significant potential in the development of optoelectronic materials, particularly due to their luminescent properties. rsc.orgnih.govnih.gov Research has shown that pyrazole derivatives can exhibit fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govnih.govmdpi.com
The luminescent behavior of pyrazole derivatives is often linked to the phenomenon of aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state. rsc.orgnih.gov This property is highly desirable for the fabrication of efficient solid-state lighting devices. While direct studies on the luminescent properties of Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate are not extensively documented, the presence of the conjugated system involving the phenyl and pyrazole rings suggests that it could exhibit interesting photophysical properties. mdpi.com The synthesis of N-acyl pyrazoles, a class of compounds to which this compound is related, has been shown to yield molecules with solid-state luminescence. rsc.orgnih.gov
The following table summarizes the photophysical properties of some luminescent pyrazole derivatives, illustrating the potential of this class of compounds.
| Compound Class | Emission Type | Potential Application | Reference |
| N-acyl pyrazoles | Aggregation-Induced Emission (AIE) | Organic Electronics (e.g., OLEDs) | rsc.orgnih.gov |
| Pyrazole-based polymers | Fluorescence | Thin films, Optical refraction | beilstein-journals.org |
| Fused pyrazole systems | Fluorescence | Bioimaging | nih.gov |
Liquid Crystal Research
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The introduction of heterocyclic rings, such as pyrazole, into the molecular structure can significantly influence the liquid crystalline behavior of a compound. iaea.orgtandfonline.comnih.govekb.egresearchgate.net The rigid and polar nature of the pyrazole ring can promote the formation of mesophases (liquid crystal phases). tandfonline.comnih.gov
Several studies have reported on the synthesis and characterization of calamitic (rod-shaped) liquid crystals containing a pyrazole ring in their central core. tandfonline.com These compounds have been shown to exhibit various mesophases, such as nematic and smectic phases, over a range of temperatures. iaea.orgtandfonline.comekb.egresearchgate.net The presence of the pyrazole heterocycle can lead to materials with interesting dielectric and optical properties, which are crucial for display technologies. nih.gov Although specific research on the liquid crystalline properties of this compound is not available, its molecular structure, which combines a rigid core with a flexible ethyl acetate (B1210297) chain, is consistent with that of a potential liquid crystal.
The following table presents data on the mesomorphic behavior of some pyrazole-containing liquid crystals.
| Compound Series | Mesophase Type | Thermal Range | Reference |
| 4-(4-n-alkoxybenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-one | Nematic, Smectic | Varies with alkyl chain length | tandfonline.com |
| Dithiocarbamate derivatives of pyrazole | Enantiotropic Nematic | Wide thermal stability | ekb.eg |
| Schiff bases of mono- and tri-ketone pyrazole derivatives | Monotropic Nematic, Smectic A | Observed on cooling | iaea.orgresearchgate.net |
Catalysis and Ligand Design
The nitrogen atoms in the pyrazole ring possess lone pairs of electrons, making them excellent donors for coordination with metal ions. This property has led to the extensive use of pyrazole derivatives as ligands in coordination chemistry and organometallic catalysis. researchgate.netnih.govpharmaguideline.comuninsubria.it
Metal Complexation and Coordination Chemistry
Pyrazoles can act as versatile ligands, coordinating to a wide range of transition metals. uninsubria.it The coordination can occur through one of the nitrogen atoms, or in the case of pyrazolate anions (deprotonated pyrazoles), they can act as bridging ligands between two metal centers. The resulting metal complexes have diverse structures and properties, which are influenced by the substituents on the pyrazole ring. nih.gov For instance, mononuclear coordination complexes of pyrazole-acetamide derivatives with cadmium, copper, and iron have been synthesized and characterized. nih.gov The specific structure of this compound, with its pyrazole ring, suggests its potential to form stable complexes with various metal ions. The phenyl and ethyl acetate substituents could further influence the steric and electronic properties of the resulting metal complexes.
Role as Ligands in Organometallic Catalysis
The coordination complexes of pyrazole-based ligands have found applications in homogeneous catalysis. nih.gov The electronic properties of the pyrazole ring can be tuned by the substituents, which in turn affects the catalytic activity of the metal center. Protic pyrazoles (those with an N-H group) are particularly interesting as their acidity can be modulated upon coordination to a metal, leading to applications in proton-responsive catalysis. nih.gov
Pyrazole-containing ligands have been employed in various catalytic transformations. For example, titanium complexes with pyrazole ligands have shown enhanced activity in the ring-opening polymerization of lactide. researchgate.net Furthermore, pyrazole derivatives are used in the synthesis of catalysts for a variety of organic reactions. mdpi.comnih.gov The potential of this compound as a ligand in organometallic catalysis lies in the ability of its pyrazole moiety to coordinate with a metal, while the phenylacetate (B1230308) group could be modified to fine-tune the ligand's properties or to introduce additional functionalities.
Applications in Agrochemicals
There is no available scientific literature or patent documentation detailing the application or investigation of this compound as an agrochemical agent. The broader class of phenylpyrazole compounds does include commercially significant insecticides. wikipedia.org However, specific research into the herbicidal or pesticidal properties of this compound has not been reported.
No studies have been published on the use of this compound in herbicide development. Consequently, there is no information regarding its potential mechanism of action as a herbicide. Research into other pyrazole derivatives has identified mechanisms such as the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) tandfonline.comrsc.orgacs.org or acetolactate synthase (ALS). clockss.org However, there is no evidence to suggest that this compound has been evaluated for these or any other herbicidal activities.
There are no research findings available that specifically investigate this compound for its pesticidal properties. The mechanistic action of well-known phenylpyrazole insecticides, such as fipronil, involves the blocking of GABA-gated chloride channels in insects. wikipedia.orgosu.eduwikipedia.org However, no such studies or mechanistic data have been published for this compound.
Utilization as Analytical Probes and Standards
No documented uses of this compound as an analytical probe or standard were found in the available scientific literature.
While various pyrazole derivatives have been synthesized and studied for their potential in the design of fluorescent sensors for detecting metal ions, acs.orgnih.govrsc.orgrsc.org there is no published research on the design or application of this compound for this purpose. Therefore, no data on its fluorescence properties or its potential as a fluorescent probe is available.
There is no indication in the scientific literature that this compound is used as a chromatographic standard. Its synthesis may be monitored by chromatographic techniques, but its use as a certified reference material for the calibration of chromatographic systems has not been documented.
Future Research Directions and Perspectives for Ethyl 2 4 3 Pyrazolyl Phenyl Acetate
Advancements in Asymmetric Synthesis of Chiral Analogs
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the enantioselective synthesis of chiral molecules is a paramount objective in medicinal chemistry. dntb.gov.ua For pyrazole-containing compounds, future research will increasingly focus on developing chiral analogs of the Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate scaffold, where a stereocenter could be introduced, for instance, at the α-position of the acetate (B1210297) group.
Recent progress in the asymmetric synthesis of chiral pyrazoles provides a roadmap for this endeavor. dntb.gov.ua Key advancements include:
Organocatalytic Asymmetric Reactions : Methods such as the enantioselective C-H arylation of pyrazolones using chiral phosphoric acid catalysts have emerged as powerful tools for creating axially chiral N-arylpyrazoles. rsc.org Another approach involves the aza-Friedel-Crafts reaction, which can produce derivatives with both a chiral axis and a quaternary stereocenter. rsc.org
N-Heterocyclic Carbene (NHC) Catalysis : NHCs have been successfully used in oxidative [3 + 3] annulation reactions to prepare structurally diverse chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities under mild conditions. rsc.org
Transition-Metal Catalysis : Ruthenium(II)-catalyzed oxidative cyclization reactions represent a modern approach to synthesizing pyrazoles that can be adapted for asymmetry. nih.gov
De Novo Synthesis Strategies : Innovative methods, such as the dipeptide phosphonium (B103445) salt-catalyzed synthesis of axially chiral arylpyrazoles, combine cycloaddition and aromatization cascades with a central-to-axial chirality conversion strategy, offering novel pathways to complex chiral structures. rsc.org
These sophisticated catalytic systems are critical for accessing single enantiomers of chiral analogs, enabling precise investigations into their structure-activity relationships.
Exploration of Novel Mechanistic Biological Targets Beyond Current Scope
While pyrazole (B372694) derivatives are famously associated with the inhibition of cyclooxygenase-2 (COX-2), future research is poised to uncover a much broader range of biological targets. nih.govnih.govresearchgate.net The structural versatility of the pyrazole core allows it to interact with a wide variety of enzymes and receptors, opening up new therapeutic avenues.
Promising areas for exploration include:
Anticancer Targets : Beyond COX-2, pyrazole derivatives have shown potential as inhibitors of key proteins in oncology. nih.gov These include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis, and various cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptors (EGFR) that regulate cell cycle progression. nih.govmdpi.com Some derivatives have also been found to induce apoptosis in cancer cells, suggesting interactions with cell death pathways. nih.gov
Infectious Disease Targets : The pyrazole scaffold is being investigated for activity against challenging pathogens. A notable discovery is the identification of MmpL3, a mycolic acid transporter in Mycobacterium tuberculosis, as a target for novel pyrazole compounds, presenting a new strategy for anti-tuberculosis drug development. nih.gov
Kinase Inhibition : The pyrazole ring is a key feature in many kinase inhibitors. Research is expanding to targets like Tropomyosin receptor tyrosine kinases (TRKs), where the pyrazole moiety's conformational flexibility can help overcome drug resistance mutations. tandfonline.com
Metabolic Enzymes : The enzyme CYP26A1, involved in retinoid metabolism and linked to cancer cell resistance, has been identified as another potential target for pyrazole-containing molecules. mdpi.com
Identifying these novel targets requires a combination of phenotypic screening, proteomics, and computational target prediction to move beyond the well-trodden path of COX-2 inhibition. rsc.org
Development of Advanced Functional Materials Based on the Compound's Core Structure
The application of pyrazole derivatives extends beyond pharmacology into the realm of materials science, an area ripe for future development. nih.gov The unique electronic and coordination properties of the pyrazole ring make it an excellent building block for advanced functional materials.
Future research directions include:
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The pyrazole ring, with its distinct "pyrrole-like" and "pyridine-like" nitrogen atoms, is an excellent ligand for coordinating with metal ions. nih.gov This property can be exploited to construct coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and chemical sensing.
Organic Electronics : The aromatic, electron-rich nature of the pyrazole system suggests potential applications in organic electronics. Pyrazole-based molecules could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.
Agrochemicals : Pyrazole derivatives have a history of use in the agrochemical industry as herbicides, insecticides, and fungicides. nih.govnih.gov Future work could focus on developing more potent and environmentally benign agrochemicals based on the this compound scaffold, targeting specific agricultural pests or plant diseases.
This research area requires collaboration between synthetic organic chemists and materials scientists to design and characterize new materials with tailored physical and chemical properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and its application to pyrazole chemistry is a significant future direction. nih.gov These computational tools can accelerate the design-synthesize-test cycle, reduce costs, and lead to the discovery of more effective molecules.
Key applications include:
In Silico Screening and Docking : Computational methods like molecular docking are already used to predict how pyrazole derivatives bind to protein targets, helping to prioritize which compounds to synthesize. nih.govnih.govijpbs.com This allows researchers to screen vast virtual libraries of compounds against biological targets of interest.
Predictive Modeling : ML models, particularly deep neural networks (DNNs), can be trained on existing data to predict various properties of new, unsynthesized molecules. nih.gov This includes predicting biological activity, ADME (adsorption, distribution, metabolism, and excretion) properties, and potential toxicity, which helps in designing compounds with better drug-like characteristics. researchgate.net
Generative Models and De Novo Design : Advanced AI techniques, such as generative adversarial networks (GANs) and reinforcement learning, can design entirely new molecules with desired properties from scratch. nih.gov These models can explore a vast chemical space to propose novel pyrazole structures optimized for specific targets.
Reaction Prediction and Synthesis Optimization : AI is also being applied to synthetic chemistry. ML models can predict the outcomes and yields of chemical reactions, helping chemists design more efficient synthetic routes. nih.gov Interpretable algorithms can even provide insights into how different molecular substructures influence reaction success, guiding the design of synthesizable molecules. nih.gov
Environmental Impact Assessments of Synthetic Pathways and Applications
As chemical manufacturing faces increasing scrutiny for its environmental footprint, the development of green and sustainable synthetic methods is imperative. researchgate.net Future research on this compound and its derivatives must include a strong focus on environmental impact assessment.
This involves a shift from traditional synthetic routes, which often rely on harsh reaction conditions, hazardous organic solvents, and toxic reagents, to more eco-friendly alternatives. researchgate.netresearchgate.netrawdatalibrary.net Key areas of focus are:
Green Chemistry Protocols : The adoption of green synthetic strategies is crucial. This includes the use of water as a reaction medium, solvent-free reaction conditions (e.g., grinding), and energy-efficient techniques like microwave and ultrasound-assisted synthesis. nih.govthieme-connect.comthieme-connect.com
Recyclable and Benign Catalysts : Research is moving towards the use of heterogeneous and recyclable catalysts, such as magnetic nanoparticles or silica-supported catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.netnih.gov
Atom Economy : Synthetic methods are being optimized to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are an excellent example of this principle. nih.gov
Life Cycle Assessment (LCA) : A comprehensive evaluation of the environmental impact of a synthetic pathway, from starting materials to waste disposal, is necessary. Comparing the ecological implications of new, greener routes against classical methods provides a quantitative measure of their sustainability. mdpi.com
Multidisciplinary Research Collaborations for Comprehensive Characterization and Application
The journey of a compound like this compound from a laboratory curiosity to a valuable product is inherently multidisciplinary. Breaking down silos between different scientific fields is essential for unlocking its full potential. Future success will depend on fostering robust collaborations between diverse teams of experts.
Examples of necessary collaborations include:
Chemistry and Biology : Synthetic chemists who design and create new pyrazole analogs must work closely with biologists and pharmacologists to test their biological activity, identify their molecular targets, and understand their mechanism of action. doi.org
Computational and Experimental Science : The integration of in silico design and prediction with wet-lab synthesis and testing creates a powerful feedback loop. nih.govdoi.org Computational chemists can guide experimentalists toward the most promising molecules, and experimental results can be used to refine and improve computational models.
Chemistry and Pharmaceutical/Materials Science : To translate a promising compound into a practical application, chemists need to collaborate with pharmaceutical scientists and material engineers. This is exemplified by the formulation of a water-insoluble pyrazole derivative into cationic nanoparticles to improve its solubility and enhance its antibacterial efficacy, a project requiring expertise in both organic synthesis and nanotechnology. nih.govresearchgate.net
Such integrated research efforts ensure that all facets of a compound—from its fundamental synthesis and biological activity to its formulation and environmental impact—are considered, paving the way for comprehensive characterization and successful real-world application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
